molecular formula C17H10F3N3O5S2 B12163751 C17H10F3N3O5S2

C17H10F3N3O5S2

Katalognummer: B12163751
Molekulargewicht: 457.4 g/mol
InChI-Schlüssel: CQUIIEQLUSCNLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the molecular formula C17H10F3N3O5S2 is a complex organic molecule that contains fluorine, nitrogen, oxygen, and sulfur atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C17H10F3N3O5S2 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. Common synthetic routes may include:

    Nitration: Introduction of nitro groups into the aromatic ring.

    Sulfonation: Addition of sulfonic acid groups.

    Fluorination: Incorporation of fluorine atoms.

    Coupling Reactions: Formation of carbon-nitrogen bonds.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

C17H10F3N3O5S2: can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Gain of electrons or hydrogen atoms.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones , while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

C17H10F3N3O5S2: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism by which C17H10F3N3O5S2 exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzyme active sites or receptor proteins , leading to inhibition or activation of biological processes. The exact pathways involved can vary depending on the application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    C17H10F3N3O5S: A related compound with one less sulfur atom.

    C17H10F3N3O4S2: A compound with one less oxygen atom.

Uniqueness

C17H10F3N3O5S2: is unique due to its specific combination of functional groups and atoms, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Eigenschaften

Molekularformel

C17H10F3N3O5S2

Molekulargewicht

457.4 g/mol

IUPAC-Name

N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C17H10F3N3O5S2/c18-17(19,20)28-9-5-6-11-12(7-9)29-16(21-11)22-14(24)8-23-15(25)10-3-1-2-4-13(10)30(23,26)27/h1-7H,8H2,(H,21,22,24)

InChI-Schlüssel

CQUIIEQLUSCNLS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.